菲咯嗪

描述

Synthesis Analysis

Ferrozine was initially synthesized as a low-cost yet highly sensitive reagent for the quantitative determination of iron. It belongs to a group of compounds containing the ferroin group, which demonstrates the ability to form complexes with the ferrous ion. The original synthesis aimed at providing a more affordable option for the continuous instrumental analysis of iron, highlighting the practical significance of ferrozine in analytical chemistry (Stookey, 1970).

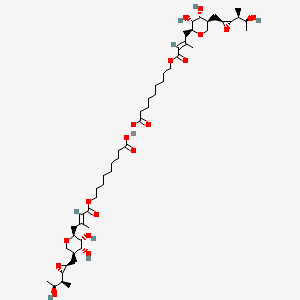

Molecular Structure Analysis

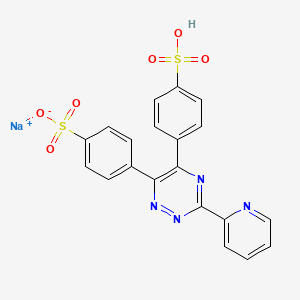

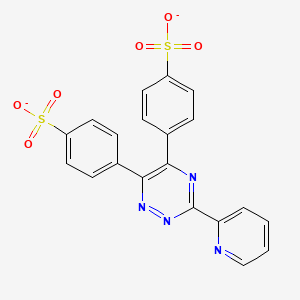

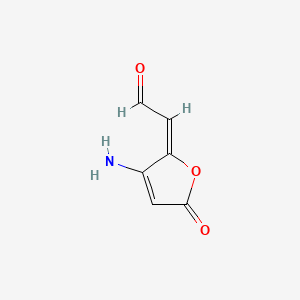

The molecular structure of ferrozine includes the ferroin group, which is essential for its reactivity with ferrous ions. The kinetics and mechanism of iron(II) complexation by ferrozine have been extensively studied, revealing that the reaction is first order with respect to Fe(II) and third order with respect to the ligand. These findings support the significant role of the unprotonated form of the ligand in the reactivity and complexation process (Thompsen & Mottola, 1984).

Chemical Reactions and Properties

Ferrozine forms a stable, intensely colored complex with ferrous ions, which is the basis of its application in the spectrophotometric determination of iron. The formation of the ferrozine-ferrous iron complex involves a specific interaction that is highly sensitive to the presence of Fe(II), enabling the detection and quantification of iron in various samples. This property is utilized in the modified ferrozine method to determine Fe(II)/Fe(III) speciation in natural waters, demonstrating the adaptability and utility of ferrozine in analytical procedures (Viollier et al., 2000).

Physical Properties Analysis

The physical properties of ferrozine, including its stability and solubility, are crucial for its application in various analytical methodologies. Ferrozine's ability to form a colored complex with ferrous ions under a wide range of conditions underscores its versatility and effectiveness as a reagent for iron quantification. Studies have focused on optimizing the conditions under which ferrozine can be used to achieve the most accurate and reliable results, including adjustments to pH, temperature, and ionic strength (Lin & Kester, 1992).

Chemical Properties Analysis

The chemical properties of ferrozine, particularly its selectivity and sensitivity to Fe(II), make it an invaluable reagent in the detection and quantification of iron. The complexation reaction between ferrozine and ferrous ions is highly specific, allowing for the differentiation between Fe(II) and Fe(III) in various samples. This specificity is vital for studies requiring accurate measurements of iron speciation, including environmental and biological analyses (Smith et al., 2021).

科学研究应用

1. Analysis of Dissolved Iron Species in Coastal Waters

- Summary of Application : Ferrozine is used in an autonomous in situ lab-on-chip analyzer to measure dissolved iron species in coastal waters .

- Methods of Application : The analyzer uses Ferrozine to react with the dissolved iron in the water sample, producing a colored complex that can be measured optically .

- Results or Outcomes : This method allows for real-time, high-resolution data on iron concentrations in coastal waters, which is crucial for understanding biogeochemical cycles .

2. Antioxidant Assay

- Summary of Application : Ferrozine is used in a novel antioxidant assay to measure the ferric reducing capacity of antioxidants .

- Methods of Application : In this assay, antioxidants reduce ferric ion to Fe (II), which then reacts with Ferrozine to form a colored complex. The intensity of the color is proportional to the antioxidant capacity .

- Results or Outcomes : This assay provides a sensitive and selective method for measuring the total antioxidant capacity of a sample .

3. Fe2+ Sensing System

- Summary of Application : Ferrozine is used in the development of an Fe2+ sensing system based on the inner filter effect between upconverting nanoparticles and ferrozine .

- Methods of Application : The system uses the overlap of the upconversion emission of Er3+ at approximately 545 nm and the absorbance of the Ferrozine:Fe2+ complex at 562 nm to measure changes in UCNP emission response as a function of Fe2+ concentration .

- Results or Outcomes : The probe displayed good selectivity and sensitivity for Fe2+, with a low limit of detection (LoD) of 2.74 μM .

4. Metal Chelating Assay

- Summary of Application : Ferrozine is used in a metal chelating assay as an antioxidant method .

- Methods of Application : In this assay, heavy metals cause oxidative stress and generate free radicals and reactive oxygen species (ROS) in metabolism . After metals are chelated with appropriate chelating agents, their damage in metabolism can be prevented and efficiently removed from the body .

- Results or Outcomes : This assay provides a method for determining the antioxidant ability of compounds .

5. Detection of Iron in Environmental Samples

- Summary of Application : Ferrozine is used in the quantification of Fe2+ ions in environmental samples due to its sharp increase in absorbance at 562 nm upon addition of Fe2+ .

- Methods of Application : The assay uses ferrozine to react with Fe2+ in the sample, producing a colored complex that can be measured spectrophotometrically .

- Results or Outcomes : This method allows for the detection of nanomolar concentrations of Fe2+ in environmental settings such as seawater and soils .

6. Treatment of Metal Toxicity

- Summary of Application : Ferrozine is used in metal chelation therapy to treat metal toxicity .

- Methods of Application : In this process, metals are chelated with appropriate chelating agents, preventing their damage in metabolism and efficiently removing them from the body .

- Results or Outcomes : This method provides a way to prevent the harmful effects of heavy metals, including oxidative stress and generation of reactive oxygen species (ROS) in metabolism .

安全和危害

未来方向

属性

IUPAC Name |

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVNYCXXBQPDPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N4NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28048-33-1 (Parent) | |

| Record name | Ferrozine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |

| Record name | Ferrozine sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ferrozine monosodium salt | |

CAS RN |

69898-45-9 | |

| Record name | Ferrozine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)

![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)